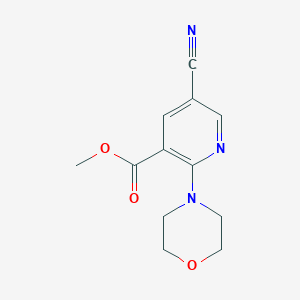
Methyl 5-cyano-2-morpholinonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a morpholine ring, and a methyl ester group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-2-chloronicotinic acid with morpholine under basic conditions to form the intermediate 5-cyano-2-(4-morpholinyl)nicotinic acid. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-cyano-2-(4-piperidinyl)-3-pyridinecarboxylate
- Methyl 5-cyano-2-(4-pyrrolidinyl)-3-pyridinecarboxylate
- Methyl 5-cyano-2-(4-piperazinyl)-3-pyridinecarboxylate
Uniqueness
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
methyl 5-cyano-2-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-17-12(16)10-6-9(7-13)8-14-11(10)15-2-4-18-5-3-15/h6,8H,2-5H2,1H3 |
Clave InChI |
YKONPXFIVABEFD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)C#N)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


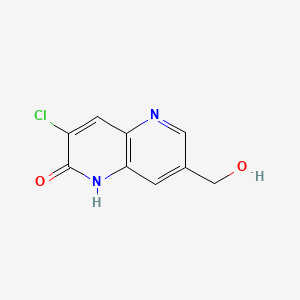
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)

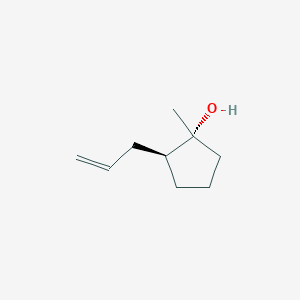
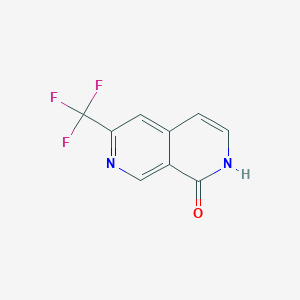




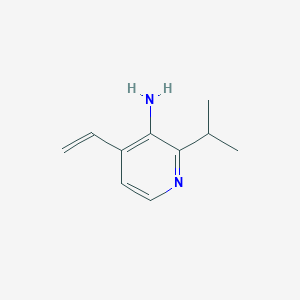

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)


